molecular formula C3H8N2O2 B8665477 2-(Aminooxy)-n-methylacetamide

2-(Aminooxy)-n-methylacetamide

Cat. No.: B8665477
M. Wt: 104.11 g/mol
InChI Key: GFSUJORNKMYVPI-UHFFFAOYSA-N
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Description

2-(Aminooxy)-n-methylacetamide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. It features an aminooxy group, which is highly reactive and useful in bioorthogonal chemistry, particularly in oxime ligation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-n-methylacetamide typically involves the reaction of an aminooxy moiety with a carbonyl group, such as an aldehyde or ketone. The oximation reaction is chemoselective and generates a robust oxime ether linkage .

Industrial Production Methods

Industrial production methods for this compound often involve the use of preactivated NHS-ester or EEDQ (N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) to facilitate the reaction . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)-n-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aniline or phenylenediamine derivatives, which act as catalysts in oxime ligation reactions . The reactions are typically carried out in aqueous media under mild conditions.

Major Products

The major products formed from these reactions include oxime derivatives, which are stable and useful in various applications, including bioconjugation and drug development .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include aminooxyacetic acid and other aminooxy-containing reagents . These compounds share the reactive aminooxy group, making them useful in similar applications.

Uniqueness

What sets 2-(Aminooxy)-n-methylacetamide apart is its specific structure, which allows for unique reactivity and stability in various chemical reactions. Its ability to form stable oxime bonds under mild conditions makes it particularly valuable in bioorthogonal chemistry and bioconjugation .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and stability make it a valuable tool in scientific research and industrial processes.

Properties

Molecular Formula

C3H8N2O2

Molecular Weight

104.11 g/mol

IUPAC Name

2-aminooxy-N-methylacetamide

InChI

InChI=1S/C3H8N2O2/c1-5-3(6)2-7-4/h2,4H2,1H3,(H,5,6)

InChI Key

GFSUJORNKMYVPI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CON

Origin of Product

United States

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